Cas no 23537-16-8 (Rugulosin (+ form))

Rugulosin (+ form) structure
Rugulosin (+ form) structure
Nome del prodotto:Rugulosin (+ form)
Numero CAS:23537-16-8
MF:C30H22O10
MW:542.489689350128
MDL:MFCD01684610
CID:266107
PubChem ID:62769

Rugulosin (+ form) Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone,1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS,6R,13aS,14R,17S,18R,19R,20S)-
    • 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-te...
    • 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone,1,7,9,15,17,20-hexahydrox
    • RUGULOSIN
    • Rugulosin (+ form)
    • RUGULOSIN + FORM
    • YELLOW BROWN SOLID
    • (+)-rugulosin
    • (+)-Rugulosin,(1S,1S,2R,2R,3S,3S,9aR,9aR)-Rugulosin,(2R,2R)-Rugulosin
    • (5aS:17S:20S)-1.7.9.15.17.20-hexahydroxy-5.8.13.16-tetraoxo-5.8.13.16-tetrahydro-6H.14H-6c.13ac.!5ar.14c-[1.2.3.4]butanetetrayl-cycloocta[1.2-b:5.6-b']dinaphthalene
    • 5H,6H-6,13A,5A,14-[1,2,3,4]Butanetetraylcycloocta[1,2-B:5,6-B']dinaphthalene-5,8,13,16(14H)-tetrone,1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-,[5as-(5ar*,6S*,13ar*,14S*,17R*,18S*,19S*,20R*)]
    • NSC 160880
    • NSC 249990
    • CHEBI:80712
    • Rugulosin ((+) form)
    • NSC160880
    • 21884-45-7
    • OYNIPTDPTUSUAY-UHFFFAOYSA-N
    • 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, [5aS-(5aR,6S,13aR,14S,17R,18S,19S,20R)]-
    • RUGULOSIN(+)
    • AKOS030213217
    • Radicalisin
    • 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, [5aS-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*)]-
    • 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-
    • Q27149748
    • NSC-249990
    • 5H,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, [5aS-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*)]-
    • 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aR-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*))-
    • Rugulosin (-) form
    • 23537-16-8
    • NCGC00180522-01
    • 8, 10, 14, 23, 25, 28-hexahydroxy-6, 21-dimethyloctacyclo[14.11.1.02, 11.02, 15.04, 9.013, 17.017, 26.019, 24]octacosa-4(9), 5, 7, 10, 19(24), 20, 22, 25-octaene-3, 12, 18, 27-tetrone
    • 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
    • NSC249990
    • NSC-160880
    • (-)-Rugulosin
    • ACon1_001423
    • 5H,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-
    • Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-
    • J-015142
    • CHEBI:201556
    • Rugulosin - form
    • 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS,6R,13aS,14R,17S,18R,19R,20S)-
    • RUGULOSINE
    • (14S,28S)-8,10,14,23,25,28-Hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
    • CHEBI:205207
    • (+)-rugulosin A
    • 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-(VAN)
    • 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS-(5aR,6S,13aR,14S,17R,18S,19S,20R))-
    • UNII-7020AB775D
    • DTXSID40891838
    • DTXCID701031259
    • Rugulosin, (1S,1's,2R,2'r,3S,3's,9ar,9'ar)-isomer
    • CCRIS 4402
    • 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-
    • 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*))-
    • 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-(VAN) (8CI)
    • Rugulosin, (2R,2'r)-isomer
    • 55514-98-2
    • 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS,6R,13aS,14R,17S,18R,19R,20S)-
    • 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo(14.11.1.02,11.02,15.04,9.013,17.017,26.019,24)octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
    • MDL: MFCD01684610
    • Inchi: InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3
    • Chiave InChI: QFDPVUTXKUGISP-UHFFFAOYSA-N
    • Sorrisi: CC1C=C(O)C2=C(C(C34C(=C2O)C(=O)C2C(O)C3C3C(O)C4C(=O)C4=C(C5C(O)=CC(C)=CC=5C(=O)C342)O)=O)C=1

Proprietà calcolate

  • Massa esatta: 542.12100
  • Massa monoisotopica: 542.12129689g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 0
  • Complessità: 1290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 190Ų
  • XLogP3: 1

Proprietà sperimentali

  • Densità: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 293 °C (decomposizione)
  • Punto di ebollizione: 535.95°C (rough estimate)
  • Punto di infiammabilità: 578.0±30.8 °C
  • Indice di rifrazione: 1.5376 (estimate)
  • Solubilità: Insuluble (5.3E-4 g/L) (25 ºC),
  • PSA: 189.66000
  • LogP: 2.01080
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C

Rugulosin (+ form) Informazioni sulla sicurezza

Rugulosin (+ form) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
R702018-1mg
Rugulosin (+ form)
23537-16-8
1mg
$287.00 2023-05-17
TRC
R702018-2.5mg
Rugulosin (+ form)
23537-16-8
2.5mg
$563.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-202327-1 mg
Rugulosin (+ form),
23537-16-8 >98%
1mg
¥2,068.00 2023-07-10
abcr
AB181288-1mg
(+)-Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-Rugulosin, (2R,2'R)-Rugulosin; .
23537-16-8
1mg
€271.00 2025-02-20
A2B Chem LLC
AF31358-1mg
RUGULOSIN
23537-16-8 ≥98%
1mg
$138.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-202327-1mg
Rugulosin (+ form),
23537-16-8 >98%
1mg
¥2068.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21740-500ug
(+)-Rugulosin
23537-16-8 98%
500ug
¥1400.00 2023-09-09
BioAustralis
BIA-R1201-5 mg
Rugulosin + form
23537-16-8 >95%byHPLC
5mg
$945.00 2023-09-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R912285-1mg
(+)-Rugulosin
23537-16-8 98%
1mg
¥2,656.80 2022-09-28
abcr
AB181288-1 mg
(+)-Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-Rugulosin, (2R,2'R)-Rugulosin; .
23537-16-8
1 mg
€271.00 2023-07-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:23537-16-8)Rugulosin (+ form)
A1149888
Purezza:99%
Quantità:1mg
Prezzo ($):441.0